N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
CAS No.:
Cat. No.: VC17450708
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3 |
|---|---|
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | N-propyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C13H19N3/c1-2-8-15-13-11(6-5-10-16-13)12-7-3-4-9-14-12/h5-6,10H,2-4,7-9H2,1H3,(H,15,16) |
| Standard InChI Key | UKJXFMJDRTYTQN-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=C(C=CC=N1)C2=NCCCC2 |
Introduction
N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a complex organic compound belonging to the class of bipyridine derivatives. It features a tetrahydropyridine ring fused to a bipyridine structure with a propyl group attached to the nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and coordination chemistry, due to its unique nitrogen-containing heterocyclic framework.
Synthesis and Preparation
The synthesis of N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine typically involves multi-step reactions. These processes often require careful control of conditions to achieve high yields and purity. Common methods include the use of reducing agents like hydrogen gas in the presence of catalysts such as palladium or Raney nickel.
Biological and Chemical Activities
N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine exhibits potential biological activities, including antimicrobial properties and interactions with various biological targets. Its ability to bind to specific receptors makes it a candidate for further investigation in drug development.
Research Findings
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine | Propyl group substitution on nitrogen | Investigated for specific receptor interactions |
| N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine | Methyl substitution on nitrogen | Variability in binding properties |
| N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine | Cyclohexyl group attached to nitrogen | Enhanced lipophilicity and potential bioactivity |
Applications and Future Directions
This compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with metal ions and biological systems also makes it relevant for materials science applications.
Potential Uses
-
Medicinal Chemistry: Investigated for antimicrobial and anticancer properties.
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Coordination Chemistry: Potential for use in metal complexes due to its bipyridine structure.
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